molecular formula C6H7NO2S B3388598 5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine CAS No. 88258-66-6

5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine

Cat. No.: B3388598
CAS No.: 88258-66-6
M. Wt: 157.19 g/mol
InChI Key: BGNUJDBOOHMBGL-UHFFFAOYSA-N
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Description

5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine: is a heterocyclic compound that belongs to the class of isocyanates. It has a molecular weight of 157.19 g/mol and is identified by the CAS number 88258-66-6 . This compound is characterized by its unique structure, which includes an oxathiine ring fused with an isocyanate group and a methyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2,3-dihydro-1,4-oxathiine with phosgene or a similar isocyanate precursor . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Scientific Research Applications

Chemistry: In chemistry, 5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts .

Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research .

Industry: In industrial applications, this compound is used in the production of polymers and coatings. Its ability to form stable bonds with various substrates makes it useful in creating durable materials .

Comparison with Similar Compounds

Properties

IUPAC Name

5-isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-5-6(7-4-8)10-3-2-9-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNUJDBOOHMBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SCCO1)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60525244
Record name 5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88258-66-6
Record name 5-Isocyanato-6-methyl-2,3-dihydro-1,4-oxathiine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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